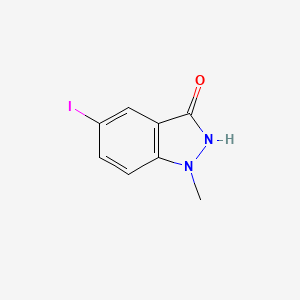

5-Iodo-1-methyl-1H-indazol-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Iodo-1-methyl-1H-indazol-3-ol is a chemical compound with the molecular formula C8H7IN2O . It has a molecular weight of 274.06 . This compound has potential implications in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of 5-Iodo-1-methyl-1H-indazol-3-ol consists of an indazole ring, which is a bicyclic compound made up of two fused rings: a benzene ring and a pyrazole ring . The compound has an iodine atom at the 5th position, a methyl group at the 1st position, and a hydroxyl group at the 3rd position of the indazole ring .Chemical Reactions Analysis

While specific chemical reactions involving 5-Iodo-1-methyl-1H-indazol-3-ol are not available, indazole-containing compounds are known to undergo a variety of reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Scientific Research Applications

Antiproliferative Activity

5-Iodo-1-methyl-1H-indazol-3-ol: has shown promising antiproliferative effects. Specifically, derivatives like 3-amino-N-(4-benzylphenyl)-1H-indazole-1-carboxamide and 3-amino-N-(4-butoxyphenyl)-1H-indazole-1-carboxamide inhibit cell growth in various neoplastic cell lines at concentrations below 1 μM. These compounds primarily act by arresting the cell cycle in the G0–G1 phase .

Antioxidant Properties

Imidazole-containing compounds, including 5-iodoindazole , exhibit antioxidant activity. Researchers have evaluated their efficacy using methods such as hydrogen peroxide scavenging, nitric oxide scavenging, DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, and FRAP (ferric reducing antioxidant power) assay .

Antimicrobial Applications

Indazoles, including 5-iodoindazole , have attracted attention as potential antimicrobial agents. Their activity against bacteria, fungi, and protozoa is an active area of research. Further studies explore their effectiveness in treating infectious diseases .

Cancer Therapy

The indazole moiety has been investigated for its role in cancer treatment5-Iodo-1-methyl-1H-indazol-3-ol derivatives may hold promise as chemotherapeutic agents, although more research is needed to fully understand their mechanisms of action and efficacy .

Biological Signaling Modulation

Imidazole-containing compounds can influence biological signaling pathways. Researchers have explored their potential impact on processes such as inflammation, cell proliferation, and immune responses5-iodoindazole may play a role in these contexts .

Synthetic Routes and Drug Development

Understanding the synthetic routes for imidazole derivatives, including 5-iodoindazole , is crucial for drug development. These compounds serve as building blocks for novel drugs targeting various diseases. Recent advances in regiocontrolled synthesis methods have facilitated their preparation .

Safety and Hazards

Safety data for 5-Iodo-1-methyl-1H-indazol-3-ol suggests that it should be handled with care to avoid skin and eye contact . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation when handling this compound . In case of inhalation, it is advised to remove the victim to fresh air and seek medical attention if symptoms persist .

Mechanism of Action

Target of Action

Indazole-containing compounds, which include 5-iodo-1-methyl-1h-indazol-3-ol, have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

For instance, some indazole derivatives have been found to inhibit cell growth, being very effective against certain types of cancer cell lines .

Biochemical Pathways

Indazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Some indazole derivatives have been found to inhibit cell growth, particularly in certain types of cancer cell lines .

properties

IUPAC Name |

5-iodo-1-methyl-2H-indazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2O/c1-11-7-3-2-5(9)4-6(7)8(12)10-11/h2-4H,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPWQKBQGPPFME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)I)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-1-methyl-1H-indazol-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isobutyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2775991.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2775993.png)

![N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide](/img/structure/B2775994.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2775999.png)

![(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2776005.png)

![(3,4-dimethoxyphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2776007.png)

![3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2776010.png)

![2-(4-ethoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2776013.png)

![Ethyl 1-{3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate](/img/structure/B2776014.png)